2-(4-Methoxyphenyl)-2-oxoethyl acetate
Description
Contextualizing 2-(4-Methoxyphenyl)-2-oxoethyl Acetate (B1210297) within Academic Chemical Research
In the landscape of academic chemical research, 2-(4-Methoxyphenyl)-2-oxoethyl acetate is primarily recognized as a synthetic intermediate. Its utility stems from the reactivity of the α-carbon, which is activated by the adjacent ketone and ester functionalities. This activation facilitates a range of chemical transformations, allowing for the introduction of new bonds and the assembly of intricate molecular frameworks. Researchers utilize this compound as a precursor in multi-step syntheses, particularly in the field of heterocyclic chemistry. The 4-methoxyphenyl (B3050149) group, a common motif in pharmacologically active compounds, makes this reagent particularly useful for creating derivatives with potential biological applications. ontosight.airesearchgate.net For instance, the core structure is related to intermediates used in the synthesis of complex molecules, such as certain pharmaceutical precursors. google.com
Historical Perspective on Phenacyl Acetate Derivatives in Synthesis
The broader class of compounds to which this compound belongs, phenacyl acetates and their precursors, phenacyl halides, have a long and storied history in organic synthesis. Phenacyl bromide, a closely related α-haloketone, has been used as a key reagent for over a century. Historical preparations documented in resources like Organic Syntheses detail its synthesis from acetophenone (B1666503), showcasing its foundational role in the field. orgsyn.org
These reagents became indispensable for the Hantzsch thiazole (B1198619) synthesis and other cyclization reactions to form five- and six-membered heterocycles. researchgate.net The reactivity of the α-carbon allows for facile nucleophilic substitution, making phenacyl derivatives excellent electrophiles for forming carbon-carbon and carbon-heteroatom bonds. This versatility established them as fundamental tools for synthetic chemists aiming to construct complex ring systems from simple aromatic starting materials. researchgate.netnih.gov
Scope and Research Significance of this compound
The specific research significance of this compound lies in the influence of its 4-methoxy substituent and its role as a precursor to specialized molecules. The methoxy (B1213986) group is an electron-donating group, which modifies the electronic properties of the aromatic ring and can influence the reactivity of the ketone. This substitution is a key feature in many natural products and pharmaceuticals, making this particular building block relevant for medicinal chemistry research. mdpi.com
Several synthesis routes for this compound have been reported, reflecting its utility. chemicalbook.com These methods often start from readily available precursors like 4-methoxyacetophenone or its brominated derivative, 2-bromo-4′-methoxyacetophenone. chemicalbook.com
Interactive Table: Synthesis Methods
Click to view synthesis data
| Starting Material | Reagents | Conditions | Yield | Source |
| 2-bromo-4′-methoxyacetophenone | Sodium acetate | Boiling methanol (B129727), 48 h | 43% | chemicalbook.com |
| 4-methoxyacetophenone | [Hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) | N,N-dimethylformamide | 74% | chemicalbook.com |
| 4-methoxy-α-chloroacetophenone | Potassium thioacetate | Not specified | Not specified | chemicalbook.com |
The compound's structure is a component of more elaborate molecules investigated for various properties. For example, related structures are found in compounds synthesized for their potential antiproliferative activity or as components in materials science, such as specialized methacrylate (B99206) monomers. researchgate.net Furthermore, analogs containing the (4-methoxyphenyl)hydrazono moiety have been patented as intermediates in the synthesis of pharmaceuticals like Apixaban, highlighting the industrial relevance of this chemical scaffold. google.com The continued exploration of new synthetic methods and applications for molecules containing the 2-(4-methoxyphenyl)-2-oxoethyl unit underscores its importance in contemporary organic chemistry. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNYQWIMWIBATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290211 | |
| Record name | 2-(4-methoxyphenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58518-78-8 | |
| Record name | 58518-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 2 4 Methoxyphenyl 2 Oxoethyl Acetate
Classical Esterification and Acylation Approaches
A traditional and straightforward method for the synthesis of 2-(4-methoxyphenyl)-2-oxoethyl acetate (B1210297) involves the nucleophilic substitution of 2-bromo-4′-methoxyacetophenone with sodium acetate. chemicalbook.com This reaction is typically conducted in a suitable solvent, such as boiling methanol (B129727), over an extended period. chemicalbook.com The mechanism proceeds via an SN2 pathway where the acetate ion displaces the bromide ion, which is a good leaving group.
The starting material, 2-bromo-4′-methoxyacetophenone, can be synthesized from 4-methoxyacetophenone by bromination. guidechem.com Various brominating agents can be employed, including bromine in methanol or copper(II) bromide in a mixed solvent system of ethyl acetate and chloroform. guidechem.com An environmentally benign approach utilizes bromine in an aqueous phase, which avoids the use of organic solvents. guidechem.com
Table 1: Synthesis of 2-Bromo-4′-methoxyacetophenone
| Brominating Agent | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| Bromine | Methanol | 5 hours | 90.6 |
| Copper(II) Bromide | Ethyl acetate/Chloroform | 2 hours | 89.4 |
This table presents data on different methods for the synthesis of the precursor 2-bromo-4′-methoxyacetophenone. guidechem.com
An alternative classical route involves the acylation of a hydroxylated derivative of 4-methoxyacetophenone. This two-step approach would first require the introduction of a hydroxyl group at the alpha-position to the carbonyl group of 4-methoxyacetophenone, followed by esterification with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. The acylation is typically carried out in the presence of a base to neutralize the acidic byproduct. While this method is feasible, it is generally less direct than other available synthetic pathways.
Oxidative Esterification Strategies
Oxidative esterification methods provide a more direct pathway to 2-(4-methoxyphenyl)-2-oxoethyl acetate from 4-methoxyacetophenone, by combining the oxidation and esterification steps.
Hypervalent iodine(III) reagents are effective for the direct α-acetoxylation of ketones. chemicalbook.com Reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) and its polymer-supported analogue, polymer-supported [hydroxy(tosyloxy)iodo]benzene (PSHTIB), can be used to convert 4-methoxyacetophenone directly into its corresponding α-acetoxy derivative in N,N-dimethylformamide. chemicalbook.com These reagents are known for their mild reaction conditions and high selectivity. arkat-usa.org The use of polymer-supported reagents simplifies the purification process as the iodine-containing byproducts can be easily removed by filtration.
Table 2: Oxidative Esterification using Hypervalent Iodine Reagents
| Reagent | Substrate | Product |
|---|
This table illustrates the direct conversion of 4-methoxyacetophenone to the target compound using hypervalent iodine reagents. chemicalbook.com
Copper-catalyzed reactions represent another viable strategy for the oxidative esterification of ketones. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, copper-mediated oxidative cyclization and fluorination reactions are known, suggesting the potential for copper catalysts to mediate the α-acetoxylation of acetophenones. rsc.orgnih.gov These reactions typically involve a copper catalyst, an oxidant, and an acetate source.
Modern Methodologies and Green Chemistry Principles
Adopting modern synthetic methodologies is crucial for developing efficient, cost-effective, and environmentally benign processes. Green chemistry principles, such as the use of alternative energy sources and careful solvent selection, are integral to this approach.
Microwave-Assisted Synthesis in Pyrazole (B372694) Derivative Preparation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is highly applicable to the synthesis of heterocyclic derivatives from ketone precursors.
The preparation of pyrazoles, a class of biologically important heterocycles, frequently starts from chalcones, which are α,β-unsaturated ketones. Chalcones can be synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) (like 4-methoxyacetophenone) with an aromatic aldehyde. Subsequent cyclization of the chalcone (B49325) with hydrazine (B178648) hydrate, often under microwave irradiation, yields the corresponding pyrazole derivative. This microwave-assisted approach has been shown to be an easy, efficient, and environmentally friendly procedure for synthesizing a series of pyrazole derivatives in high yields, sometimes under solvent-free conditions. The significant reduction in reaction time, from hours to minutes, is a key advantage of this method.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 2-20 minutes |
| Energy Source | Oil bath, heating mantle | Magnetron (microwave radiation) |
| Yield | Often moderate to good | Often good to excellent |
| Conditions | Often requires reflux | Can be performed in sealed vessels above solvent boiling point |
Solvent Selection and Reaction Condition Optimization
The principles of green chemistry emphasize the importance of minimizing waste and using less hazardous materials. Solvent selection is a critical aspect of this, as solvents constitute a major portion of the waste generated in chemical processes. The ideal solvent should be non-toxic, renewable, and easily recyclable, while ensuring high reaction efficiency.
In synthesizing this compound, which can be prepared by the acylation of 2-hydroxy-1-(4-methoxyphenyl)ethanone (B147056), the choice of solvent can impact reaction rate and workup procedures. Traditional solvents like dichloromethane (B109758) or toluene (B28343) might be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even bio-based solvents like eucalyptol (B1671775) where feasible. In some cases, reactions can be performed in water or under solvent-free conditions, further reducing environmental impact.
Stereoselective Synthesis Approaches for Chiral Derivatives
The synthesis of enantiomerically pure chiral derivatives of this compound is of significant interest due to the prevalence of chiral molecules in pharmacologically active compounds. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can exhibit distinct biological activities. Key strategies for achieving this include enzymatic kinetic resolution and asymmetric reduction of the ketone functionality to a chiral alcohol. These methods leverage biocatalysts or chiral chemical reagents to control the stereochemical outcome of the reaction.
A common precursor for these syntheses is 2-bromo-1-(4-methoxyphenyl)ethanone, prepared from 4-methoxyacetophenone. nih.govresearchgate.net The asymmetric reduction of this precursor yields a chiral bromohydrin, which can then be acetylated. Alternatively, the racemic 2-hydroxy-1-(4-methoxyphenyl)ethanone can be resolved.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, particularly lipases, to separate enantiomers from a racemic mixture. In this process, the enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product.
Lipase-catalyzed hydrolysis or transesterification are common EKR approaches. nih.gov For instance, various lipases have been successfully employed in the kinetic resolution of aromatic Morita-Baylis-Hillman (MBH) acetate derivatives, which are structurally analogous to the target compound. nih.gov Enzymes such as Pseudomonas fluorescens lipase (B570770), Pseudomonas cepacia lipase (PCL), Candida antarctica lipase A (CAL-A), and Candida antarctica lipase B (CAL-B) have demonstrated high efficiency. nih.gov In a study on the resolution of (R,S)-1-(4-methoxyphenyl)ethanol, a related secondary alcohol, the immobilized lipase Novozym 40086 was identified as the most effective catalyst for stereoselective transesterification. nih.gov
Optimization of reaction parameters is critical for achieving high enantiomeric excess (ee) and conversion. Factors such as the choice of solvent, acyl donor, temperature, and enzyme dosage are systematically investigated. nih.gov For the resolution of 1-(4-methoxyphenyl)ethanol, optimal conditions were found to be n-hexane as the solvent, vinyl acetate as the acyl donor, a temperature of 35°C, and a reaction time of 2.5 hours, achieving an enantiomeric excess of the substrate (eeS) of 99.87% with a 56.71% conversion. nih.gov
Table 1: Lipase Performance in Enzymatic Kinetic Resolution of Aromatic MBH Acetates
| Entry | Substrate | Enzyme | Enantiomeric Excess of Product (ee p) | Enantiomeric Ratio (E) |
| 1 | 5a | P. fluorescens lipase | 84% | 23 |
| 2 | 5a | PCL | 92% | 53 |
| 3 | 5b | Novozyme 435 | >99% | >200 |
| 4 | 5c | CAL-B | >99% | >200 |
| Data sourced from a study on Morita-Baylis-Hillman (MBH) acetate derivatives, which serve as structural analogues. nih.gov |
Asymmetric Reduction
Asymmetric reduction of the prochiral ketone in this compound or its precursors provides a direct route to chiral hydroxy derivatives. This can be accomplished using either biocatalysts or chemical chiral reducing agents.
Biocatalytic Reduction: Whole-cell biocatalysts, such as bacteria and yeast, are often used for the asymmetric reduction of ketones. For example, the microorganism Enterococcus faecium BY48 has been used for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone, yielding the corresponding (S)-α-halohydrin with high conversion and enantiomeric excess. nih.gov A similar strategy could be applied to 2-bromo-1-(4-methoxyphenyl)ethanone. The optimization of bioreduction conditions, including pH, temperature, incubation period, and agitation speed, is crucial for maximizing yield and stereoselectivity. nih.gov In the case of the naphthalene (B1677914) derivative, optimal conditions were determined to be pH 7, 25°C, a 24-hour incubation, and 200 rpm agitation, resulting in 99% ee and 100% conversion. nih.gov Baker's yeast is another commonly used biocatalyst for the asymmetric synthesis of chiral alcohols from ketones. elsevierpure.com
Chemical Asymmetric Reduction: Chiral chemical reagents can also be employed for the asymmetric reduction of ketones. Polymer-supported chiral amino alcohols, when combined with borane, form effective chiral reducing agents. These reagents have been used to reduce various ketones to optically active alcohols with high optical purity (up to 97%). A key advantage of this method is the easy separation of the product from the polymer-bound chiral auxiliary by simple filtration, allowing for the recovery and reuse of the reagent. This methodology has been shown to be effective for the chemoselective reduction of α-halogenoketones to optically active halohydrins, which are valuable intermediates for chiral epoxides.
Table 2: Asymmetric Bioreduction of 2-bromo-1-(naphthalen-2-yl)ethanone with Enterococcus faecium BY48
| Parameter | Optimized Value |
| pH | 7.0 |
| Temperature | 25°C |
| Incubation Period | 24 h |
| Agitation Speed | 200 rpm |
| Result | |
| Enantiomeric Excess (ee) | 99% |
| Conversion Rate (cr) | 100% |
| Data from a study on a structurally related α-haloketone. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxyphenyl 2 Oxoethyl Acetate
Mechanistic Pathways in Compound Formation
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl acetate (B1210297) can be achieved through several mechanistic routes, each offering a unique approach to the construction of the α-acetoxy ketone moiety.
While a direct pseudo-multicomponent reaction (pseudo-MCR) for the synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl acetate is not extensively documented, its formation can be postulated through analogous MCRs that utilize key precursors. Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. mdpi.com
A plausible pseudo-MCR pathway could involve the reaction of 4-methoxyphenylglyoxal, a suitable acetylating agent, and a reducing agent. More directly, related multicomponent reactions have been developed for the synthesis of complex heterocyclic systems using 4-methoxyphenylglyoxal as a key building block. For instance, the reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid proceeds through a base-catalyzed condensation to form an unstable aroylmethylene derivative. mdpi.com This intermediate then undergoes further transformations. While the final product in this specific case is a fused furylacetic acid, the initial steps highlight the reactivity of the glyoxal, which could be intercepted in a hypothetical pseudo-MCR to yield the target α-acetoxy ketone.
A proposed mechanism for a related multicomponent condensation is detailed below:
| Step | Reactants | Intermediate/Product | Description |
| 1 | 4-Methoxyphenylglyoxal, Meldrum's acid | Aroylmethylene derivative | Base-catalyzed condensation. |
| 2 | Aroylmethylene derivative, Nucleophile (e.g., 5-hydroxy-4,7-dimethyl-2H-chromen-2-one) | Adduct | Michael addition of the nucleophile to the activated methylene (B1212753) group. researchgate.net |
| 3 | Adduct | γ-ketoacid | Acid-catalyzed cleavage of the Meldrum's acid moiety with elimination of CO2 and acetone. researchgate.net |
This table illustrates a common strategy in MCRs involving arylglyoxals. A pseudo-MCR for this compound could potentially be designed by modifying the reactants to introduce an acetate group onto the α-carbon of the 4-methoxyacetophenone skeleton.
A more direct and well-established route to this compound involves the α-acetoxylation of 4-methoxyacetophenone. This transformation is not a classic radical aromatic substitution (SRN1) but rather proceeds via an oxidative mechanism, often utilizing hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA). wikipedia.org
The reaction of 4-methoxyacetophenone with reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or its polymer-supported version (PSHTIB) in N,N-dimethylformamide also yields the target compound. chemicalbook.com The generally accepted mechanism for α-acetoxylation with PIDA involves the initial formation of an enol or enolate from the starting ketone. researchgate.netrsc.org The electron-rich enol double bond then performs a nucleophilic attack on the electrophilic iodine(III) center of the reagent. This is followed by a bimolecular nucleophilic substitution (SN2) where an acetate ion displaces iodobenzene (B50100), leading to the final α-acetoxy ketone. researchgate.netrsc.orgresearchgate.net
Table of Proposed Mechanistic Steps for α-Acetoxylation:
| Step | Description | Intermediate |
| 1 | Enolization | The starting ketone, 4-methoxyacetophenone, tautomerizes to its enol form, a process often catalyzed by acid. |
| 2 | Nucleophilic Attack | The enol attacks the electrophilic iodine atom of the hypervalent iodine reagent (e.g., PIDA). |
| 3 | Substitution | An acetate group attacks the α-carbon in an SN2 fashion, displacing the iodobenzene leaving group. |
This pathway provides an efficient method for the direct conversion of an acetophenone (B1666503) derivative to its corresponding phenacyl acetate.
The formation of this compound via nucleophilic ring-opening of a precursor is not a commonly reported synthetic strategy. However, it is mechanistically plausible starting from a suitably substituted epoxide. For instance, the ring-opening of an epoxide like 2-(4-methoxyphenyl)-2-oxiranyl acetate with a nucleophile could theoretically lead to related structures, but the direct synthesis of the target compound this way is complex.
A more relevant, albeit indirect, connection involves the reaction of 2-bromo-4'-methoxyacetophenone (B141222) with sodium acetate. chemicalbook.com This is a classic nucleophilic substitution reaction, not a ring-opening. However, if one were to consider a hypothetical precursor such as 2-(4-methoxyphenyl)oxiran-2-yl acetate, its reaction with a hydride source could potentially lead to the target compound, though this would be an unconventional approach. The synthesis of epoxides and their subsequent ring-opening are powerful tools in organic synthesis, often used to create 1,2-difunctionalized compounds. mdpi.comencyclopedia.puborganic-chemistry.org The regioselectivity of the ring-opening is dependent on whether the conditions are acidic or basic.
Hydrolytic Transformations and Enol-Keto Tautomerism Studies
The ester and ketone functionalities in this compound predispose it to hydrolytic cleavage and tautomeric equilibrium.
Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. The equilibrium between the keto and enol forms is a fundamental concept in organic chemistry.
The enol form, 2-(acetyloxy)-1-(4-methoxyphenyl)ethen-1-ol, would be stabilized by conjugation of the carbon-carbon double bond with both the aromatic ring and the carbonyl group of the ester. However, for simple ketones, the keto form is generally more stable and predominates at equilibrium. The position of this equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding, although the latter is not possible in this specific enol structure.
Reactivity in Nucleophilic Substitutions and Additions
The electrophilic nature of the two carbonyl carbons in this compound makes them susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution: The ester carbonyl is a site for nucleophilic acyl substitution. masterorganicchemistry.com Strong nucleophiles can attack this carbon, leading to the displacement of the 2-(4-methoxyphenyl)-2-oxoethoxide leaving group. However, this is generally less favorable than substitution at the α-position.
Nucleophilic Substitution at the α-Carbon: The acetate group can function as a leaving group in a nucleophilic substitution reaction at the α-carbon, similar to the reactivity of α-haloketones. up.ac.za Strong nucleophiles can displace the acetate ion to form a new bond at the carbon adjacent to the ketone. The reactivity of α-haloketones in SN2 reactions is notably enhanced compared to simple alkyl halides. youtube.com This is attributed to the electron-withdrawing nature of the adjacent carbonyl group and the ability of its π-system to stabilize the transition state. youtube.com Therefore, this compound is expected to be reactive towards various nucleophiles under appropriate conditions, leading to the substitution of the acetoxy group.
Nucleophilic Addition to the Ketone: The ketonic carbonyl carbon is an electrophilic center for nucleophilic addition reactions, a characteristic reaction of ketones. Reagents like Grignards or organolithiums could add to the ketone, forming a tertiary alcohol after workup.
Stability and Decomposition Pathways under Specific Reaction Conditions
The stability of this compound is influenced by temperature, pH, and exposure to light.
Thermal Decomposition: At elevated temperatures, esters and ketones can undergo decomposition. While specific data for this compound is limited, thermal degradation analysis of similar organic molecules often involves pyrolysis followed by GC/MS to identify the breakdown products. nih.gov For this compound, potential thermal decomposition pathways could include decarboxylation, elimination of acetic acid to form an enone, or cleavage of the C-C bond between the carbonyl and the α-carbon.
Photochemical Decomposition: Ketones are known to undergo photochemical reactions upon absorption of UV light. A common pathway is the Norrish Type I or α-cleavage, which involves the homolytic cleavage of the bond adjacent to the carbonyl group. nih.govresearchgate.net For this compound, this could lead to the formation of a 4-methoxybenzoyl radical and an acetoxymethyl radical. These radical intermediates can then undergo a variety of subsequent reactions, such as recombination, disproportionation, or reaction with the solvent. The photochemistry of α-keto acids has been shown to be pH-dependent, suggesting that the stability of related compounds under UV irradiation can be influenced by the reaction medium. acs.org
Hydrolytic Instability: As discussed in section 3.2, the ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. This represents a significant chemical instability pathway in aqueous environments.
Role As a Versatile Synthetic Intermediate and Building Block
Precursor in Heterocyclic Compound Synthesis
Precursor in Heterocyclic Compound Synthesis
2-(4-Methoxyphenyl)-2-oxoethyl acetate (B1210297) is a key precursor in the synthesis of a variety of heterocyclic compounds. Its utility is often realized after its conversion to the corresponding α-halo ketone, 2-bromo-1-(4-methoxyphenyl)ethan-1-one or 2-chloro-1-(4-methoxyphenyl)ethan-1-one, which are highly reactive intermediates for building heterocyclic rings.
In the synthesis of N-aroylmethyl-4-arylimidazoles, the corresponding α-bromo ketone, 2-bromo-1-(4-methoxyphenyl)ethan-1-one, derived from 2-(4-Methoxyphenyl)-2-oxoethyl acetate, can be utilized. A pseudo-three-component synthesis has been developed where two equivalents of an aroylmethyl bromide react with an amidine salt in the presence of a base like potassium carbonate in acetonitrile (B52724) researchgate.net. This reaction proceeds under microwave conditions and results in the regioselective formation of three new C–N bonds, yielding the desired N-aroylmethyl-4-arylimidazoles researchgate.net. The 4-methoxyphenyl (B3050149) group from the starting material is thus incorporated into the final imidazole (B134444) structure.
This compound serves as a crucial building block in the construction of pyrazole-based analogues of Lamellarin O, a class of marine alkaloids with interesting biological activities. In a reported synthesis, a library of these analogues was created starting from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates researchgate.netnih.govjbclinpharm.org. These starting materials undergo modifications such as bromination, N-alkylation, and palladium-catalyzed Suzuki cross-coupling reactions researchgate.netnih.govjbclinpharm.orgnih.gov.
Specifically, a compound structurally related to the target molecule, ethyl 4-bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenyl-1H-pyrazole-5-carboxylate, is synthesized as a key intermediate nih.gov. This highlights the role of the 2-(4-methoxyphenyl)-2-oxoethyl moiety in forming the final structure of these complex pyrazole (B372694) derivatives. The synthesis of this intermediate involves the N-alkylation of a pyrazole precursor with a 2-halo-1-(4-methoxyphenyl)ethan-1-one, which can be readily prepared from this compound.
The following table summarizes the key synthetic steps where the 2-(4-methoxyphenyl)-2-oxoethyl moiety is introduced:
| Step | Reactants | Product | Reference |
| N-Alkylation | 3(5)-Aryl-1H-pyrazole-5(3)-carboxylate, 2-halo-1-(4-methoxyphenyl)ethan-1-one | N-[2-(4-methoxyphenyl)-2-oxoethyl]-pyrazole derivative | nih.gov |
This synthetic strategy allows for the generation of a diverse library of Lamellarin O analogues for biological evaluation researchgate.netnih.govjbclinpharm.orgnih.gov.
The formation of oxazol-2(3H)-one derivatives can be achieved from α-hydroxy ketones and carbamic acid derivatives thieme-connect.de. This compound, as an α-acyloxy ketone, can be readily converted to the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one, by hydrolysis of the acetate group. This α-hydroxy ketone can then react with reagents like urethane (B1682113) or carbamyl chloride to yield the target oxazol-2(3H)-ones thieme-connect.de. The reaction proceeds through an intermediate ester which is used without purification thieme-connect.de.
Alternatively, α-acylamino ketones can be converted to oxazoles through cyclodehydration nih.gov. It is plausible that this compound could be converted to an α-acylamino ketone and then cyclized to form a related oxazole (B20620) derivative.
This compound is a valuable precursor for the synthesis of various quinazolinone derivatives, a class of compounds with a broad range of biological activities thieme-connect.deresearchgate.net. The versatility of this building block is demonstrated in its application to produce different substituted quinazolinones.
For instance, 2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one has been synthesized and shown to possess broad-spectrum antitumor activity researchgate.net. In another example, a series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives were synthesized and evaluated as anticoccidial agents acs.org. While the latter example has a 2-methoxyphenyl substituent, the synthetic methodology can be adapted for the 4-methoxyphenyl analogue.
The general synthetic approach involves the reaction of a quinazolinone precursor with a 2-halo-1-(4-methoxyphenyl)ethan-1-one, which is readily accessible from this compound. The following table illustrates the types of quinazolinone derivatives that can be synthesized using this building block:
| Quinazolinone Derivative | Biological Activity | Reference |
| 2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one | Antitumor | researchgate.net |
| 3-(2-(4-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives | Anticoccidial (by analogy) | acs.org |
These examples underscore the importance of this compound as a key starting material in the development of novel quinazolinone-based therapeutic agents.
A modular synthesis for highly substituted 3-azapyrroles has been developed, which involves a three-step sequence: copper-catalyzed alkyne–azide cycloaddition (CuAAC), N–H bond insertion, and cyclodehydration nih.govnih.gov. While this method directly utilizes secondary α-aminoketones, this compound can serve as a precursor to the required α-aminoketone.
The synthesis of the necessary α-aminoketone would involve the conversion of the acetate group in this compound to an amino group. This can be achieved through a variety of synthetic transformations. Once the α-aminoketone is obtained, it can be subjected to the rhodium(II)-acetate-promoted N–H bond insertion with a 1-sulfonyl-1,2,3-triazole, followed by cyclodehydration using a Lewis acid such as BF₃·OEt₂ to yield the highly substituted 3-azapyrrole nih.govnih.gov.
The key steps in this modular synthesis are outlined below:
| Step | Description | Key Reagents | Reference |
| 1 | Copper-catalyzed alkyne–azide cycloaddition (CuAAC) | Alkyne, Sulfonyl azide, CuTC | nih.govnih.gov |
| 2 | Rh(II)-catalyzed N–H bond insertion | 1-Sulfonyl-1,2,3-triazole, α-aminoketone, Rh₂(OAc)₄ | nih.govnih.gov |
| 3 | Cyclodehydration | 1,2-aminoalkene intermediate, BF₃·OEt₂ | nih.govnih.gov |
This approach allows for the efficient and modular construction of complex 3-azapyrrole scaffolds, with the 4-methoxyphenyl group from the initial building block being incorporated into the final heterocyclic structure.
This compound, after conversion to its corresponding α-haloketone (phenacyl halide), is a valuable precursor for the synthesis of indolizine (B1195054) and pyrrolo[1,2-a]pyrazine (B1600676) heterocyclic systems.
The synthesis of indolizines can be achieved through the Chichibabin reaction, which involves the reaction of a 2-alkylpyridine with an α-haloketone rsc.org. For example, the reaction of 2-picoline with 2-bromo-1-(4-methoxyphenyl)ethan-1-one would lead to the formation of a 2-(4-methoxyphenyl)indolizine (B1604697) derivative. Another common method is the three-component reaction between a phenacyl bromide, an activated alkyne such as dimethyl acetylenedicarboxylate, and pyridine (B92270) jbclinpharm.orgresearchgate.net.
For the synthesis of pyrrolo[1,2-a]pyrazines, a common approach involves the reaction of a pyrrole (B145914) derivative with an α-haloketone acs.org. For instance, a new synthesis of the pyrrolo[1,2-a]pyrazine system has been described starting from pyrrole itself acs.org. The utility of α-haloketones in the synthesis of various heterocyclic compounds is well-documented acs.org.
The following table provides an overview of the synthetic strategies for indolizines and pyrrolo[1,2-a]pyrazines using precursors derived from this compound:
| Heterocycle | Synthetic Method | Key Reactants | Reference |
| Indolizine | Chichibabin reaction | 2-Alkylpyridine, 2-halo-1-(4-methoxyphenyl)ethan-1-one | rsc.org |
| Indolizine | Three-component reaction | Pyridine, Dimethyl acetylenedicarboxylate, 2-bromo-1-(4-methoxyphenyl)ethan-1-one | jbclinpharm.orgresearchgate.net |
| Pyrrolo[1,2-a]pyrazine | Cyclization reaction | Pyrrole derivative, 2-halo-1-(4-methoxyphenyl)ethan-1-one | acs.org |
These synthetic routes demonstrate the versatility of this compound as a starting material for the construction of fused bicyclic nitrogen-containing heterocycles.
The reactivity of this compound makes it a key intermediate for constructing complex molecular architectures through the formation of new carbon-carbon bonds.
Precursors for Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic chemistry, renowned for its ability to form alkenes with high stereoselectivity. The reaction typically involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. While α-halo ketones are common precursors for the requisite β-ketophosphonates via the Michaelis-Arbuzov reaction, the synthesis of these phosphonates can be challenging. wikipedia.orgstackexchange.com An alternative pathway involves the acylation of phosphonate anions with esters, often described as a "phosphono-Claisen condensation". stackexchange.com
In this context, this compound can be envisioned as a precursor. The acetate group can function as a leaving group, allowing for its conversion into the corresponding β-ketophosphonate. This transformation is crucial as it installs the necessary phosphonate moiety that, after deprotonation, acts as the nucleophile in the HWE olefination sequence. The reaction of these β-ketophosphonates with aldehydes yields α,β-unsaturated ketones, which are important structural motifs in many biologically active molecules.
Table 1: General Scheme for HWE Precursor Synthesis and Reaction
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1. Phosphonate Synthesis | This compound + Phosphite Source | Diethyl (2-(4-methoxyphenyl)-2-oxoethyl)phosphonate | Formation of the HWE reagent |
| 2. Deprotonation | β-Ketophosphonate + Base (e.g., NaH) | Stabilized Phosphonate Carbanion | Generation of the nucleophile |
| 3. Olefination | Phosphonate Carbanion + Aldehyde (R-CHO) | (E)-1-(4-methoxyphenyl)alk-2-en-1-one | Carbon-carbon bond formation to create an alkene |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly for attaching aryl groups to other molecular fragments. The α-arylation of carbonyl compounds, which involves coupling an enolate with an aryl halide, has become a general and highly effective synthetic method. nih.gov This methodology has been successfully applied to a wide range of substrates, including ketones, esters, and amides, using advanced catalyst systems composed of palladium and sterically hindered, electron-rich phosphine (B1218219) ligands. nih.govorganic-chemistry.org
For a compound like this compound, its ketone functionality allows for the generation of an enolate under basic conditions. This enolate can then serve as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction with an aryl halide (e.g., aryl bromide or chloride). This reaction directly attaches a new aryl group to the carbon atom adjacent to the carbonyl, providing a straightforward route to complex diaryl ketone derivatives. The efficiency and selectivity of such reactions often depend on the choice of palladium catalyst, ligand, and base. nih.govorganic-chemistry.org
Furthermore, related strategies involving the "umpolung" (reversal of polarity) of ketone enolates have been developed. In these methods, a trimethylsilyl (B98337) enol ether is converted into a reactive electrophilic "enodonium" species, which can then be attacked by a second, different enolate, enabling the cross-coupling of two dissimilar ketone fragments. beilstein-journals.orgnih.gov
Application in Protecting Group Chemistry
Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group. Photolabile protecting groups (PPGs), which can be removed with light, offer precise spatial and temporal control over deprotection without the need for chemical reagents. frontiersin.org
The benzoin (B196080) acetate framework is a well-established platform for designing effective PPGs. sfu.ca The 2-(4-Methoxyphenyl)-2-oxoethyl moiety is a derivative of the p-methoxyphenacyl group, which has been studied for its photochemical properties. researchgate.net These types of molecules function as "caged compounds," capable of releasing a carboxylic acid, phosphate (B84403), or other substrate upon irradiation with UV light.
The photochemical release mechanism for phenacyl esters typically proceeds from an excited triplet state of the ketone. nih.gov The efficiency of this process is often evaluated by its quantum yield (Φ), which represents the number of molecules undergoing a specific event (e.g., photorelease) per photon absorbed. For benzoin-type PPGs, quantum yields can be quite high, indicating an efficient conversion of light energy into chemical change. sfu.ca The methoxy (B1213986) substituent on the phenyl ring plays a key role in tuning the absorption properties and photochemical reactivity of the protecting group.
The design of effective photoremovable protecting groups involves optimizing several key parameters, including the wavelength of activation, the quantum yield of release, and the chemical nature of the photoproducts. Benzoin and phenacyl derivatives are particularly attractive because their photorelease can be very rapid and efficient. nih.gov
Derivatives like this compound are designed to protect carboxylic acids. Upon photolysis, the ester linkage is cleaved, releasing the free carboxylic acid and rearranging the chromophore, often into a chemically inert byproduct like a benzofuran (B130515) derivative. This clean reaction profile is a significant advantage in complex biological or synthetic systems. Researchers have designed systems where different PPGs, such as a 3′,5′-dimethoxybenzoin derivative and a 2-nitroveratryl group, can be selectively cleaved by using different wavelengths of light (e.g., 254 nm vs. 420 nm), a concept known as chromatic orthogonality. harvard.edu
Table 2: Properties of Related Photolabile Protecting Groups
| Protecting Group Family | Typical Activation Wavelength | Quantum Yield (Φ) Range | Released Substrate | Ref. |
|---|---|---|---|---|
| Benzoin Acetates | UV-A (320-400 nm) | 0.1 - 0.64 | Carboxylic Acids, Phosphates | frontiersin.orgsfu.ca |
| p-Hydroxyphenacyl (pHP) | ≥280 nm | High (fast release) | Carboxylic Acids (e.g., GABA) | nih.gov |
Development of Novel Organoleptic Precursors
Organoleptic compounds are substances that stimulate the senses of taste and smell. The 4-methoxyphenyl moiety is a common feature in many well-known flavor and fragrance compounds. For instance, the parent ketone, 4'-Methoxyacetophenone, possesses an aroma described as sweet, fruity, nutty, and similar to vanilla. harvard.edu
Recent research has focused on the development of "profragrances," which are non-volatile precursors that release fragrant molecules in response to an external trigger, such as light. The photochemistry of 2-oxoacetates (α-ketoesters) is particularly well-suited for this application. Irradiation with UV-A light can induce a Norrish Type II fragmentation, leading to the cleavage of the molecule and the release of a carbonyl compound.
In this context, this compound can serve as a profragrance. Upon exposure to light, it would undergo photochemical cleavage to release the volatile and fragrant 4'-Methoxyacetophenone. This controlled release mechanism is highly desirable in functional perfumery, allowing for the delivery of fragrance over an extended period or in response to specific environmental conditions, like sunlight.
Intermediate in the Synthesis of Functionalized Organic Molecules
The strategic placement of the ketone and acetate functionalities within this compound makes it a valuable precursor in multi-step synthetic pathways. This section explores its role in the synthesis of several important classes of organic compounds.
Synthesis of Substituted Enoates
Substituted enoates are a significant class of organic compounds, often serving as key intermediates in the synthesis of more complex molecules. The ketone moiety of this compound is amenable to olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, to produce these valuable enoates.
In a typical Horner-Wadsworth-Emmons reaction, this compound can be reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base to yield the corresponding α,β-unsaturated ester. This reaction generally favors the formation of the (E)-isomer, providing a high degree of stereoselectivity. mdpi.comgoogle.com The general scheme for this transformation involves the deprotonation of the phosphonate ester to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the this compound. The resulting intermediate subsequently collapses to form the alkene and a water-soluble phosphate byproduct, simplifying purification. mdpi.comgoogle.commdpi.com
Similarly, the Wittig reaction provides another avenue for the synthesis of enoates from this compound. researchgate.netniscpr.res.in This reaction utilizes a phosphonium (B103445) ylide, which reacts with the ketone to form an oxaphosphetane intermediate that then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. researchgate.netniscpr.res.in The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. researchgate.net
While specific examples of these reactions with this compound are not extensively detailed in readily available literature, the general reactivity of ketones in HWE and Wittig reactions is well-established, and this compound would be expected to undergo these transformations readily. The resulting substituted enoates, such as ethyl (E)-3-(4-methoxyphenyl)-3-(acetyloxy)acrylate, would be valuable intermediates for further synthetic elaborations.
Preparation of Esters with Biological Relevance
The ester functionality within this compound can be modified through transesterification reactions to generate new esters, some of which may possess biological activity. For instance, reaction with various alcohols in the presence of an acid or base catalyst can lead to the exchange of the acetate group for a different alkoxy group.
While direct transesterification of this compound to produce biologically active esters is not prominently reported, the broader class of esters derived from related phenolic acids has been a subject of interest. For example, novel lipophilic hydroxyalkyl esters have been synthesized from hydroxyphenylacetic acids and have been evaluated for their antioxidant activity. researchgate.net This suggests that derivatives of this compound could be explored for similar properties.
Furthermore, a related compound, methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate, has been synthesized and is considered to have potential biological activity. sphinxsai.com This highlights the interest in the synthesis of complex esters containing the 4-methoxyphenyl-2-oxoethyl moiety.
Synthesis of Carbamate (B1207046) Derivatives
Carbamates are an important class of organic compounds with a wide range of applications, including in pharmaceuticals and agrochemicals. afjbs.com The synthesis of carbamate derivatives can be approached through various methods, and intermediates derived from this compound can play a role in their preparation.
One potential route to carbamate derivatives involves the initial deacetylation of this compound to reveal a primary alcohol. This alcohol can then be reacted with an isocyanate to form the carbamate linkage. Alternatively, the alcohol can be treated with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which subsequently reacts with an amine to yield the desired carbamate. afjbs.com
A specific example of a related carbamate synthesis is the preparation of (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide from 5-(4-methoxyphenyl)-furan-2,3-dione and urea. mdpi.com This reaction, while not directly starting from this compound, demonstrates the formation of a carbamoyl (B1232498) group on a molecule with a similar structural motif. The resulting compound was observed to cyclize into 5-hydroxy-5-(2-(4-methoxyphenyl)-2-oxoethyl)imidazolidine-2,4-dione, a hydantoin (B18101) derivative, which are of interest in the pharmaceutical industry. mdpi.com
The synthesis of various carbamate derivatives from 4-amino-1,2,4-triazoles has also been reported, showcasing the versatility of carbamate formation in heterocyclic chemistry. afjbs.com
| Reactants | Product | Reaction Type |
| 5-(4-methoxyphenyl)furan-2,3-dione, Urea | (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide | Carbamoylation |
| Alcohol, Isocyanate | Carbamate | Carbamate Synthesis |
| Alcohol, Phosgene; then Amine | Carbamate | Carbamate Synthesis |
Formation of Amide Derivatives
Amide bonds are fundamental linkages in chemistry and biology, and their formation is a cornerstone of organic synthesis. While direct amidation of the ester in this compound is challenging, the compound can be a precursor to carboxylic acids that can then be converted to amides.
For instance, hydrolysis of the acetate group followed by oxidation of the resulting primary alcohol to a carboxylic acid would yield a 4-methoxyphenylglyoxylic acid derivative. This carboxylic acid can then be coupled with a variety of amines to form amide derivatives using standard coupling reagents. A number of aromatic amides of aromatic and heterocyclic acids have been synthesized in the search for new compounds with anticonvulsant activity.
General methods for the synthesis of amide derivatives often involve the reaction of a carboxylic acid with an amine in the presence of a coupling agent. While specific examples starting from a derivative of this compound are not readily found, the established protocols for amide bond formation are broadly applicable. mdpi.com
| Reactant 1 | Reactant 2 | Product |
| Substituted Acid | Substituted Amine | Amide Derivative |
| Ferulic Acid | Substituted 2-aminothiophenes | Amide Derivatives |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Confirmation
Proton NMR (¹H NMR) is a powerful tool for identifying the number and types of hydrogen atoms within a molecule. For 2-(4-Methoxyphenyl)-2-oxoethyl acetate (B1210297), the ¹H NMR spectrum provides key signals that confirm its structural integrity. The aromatic protons on the methoxyphenyl group typically appear as two distinct doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet, while the methylene (B1212753) protons adjacent to the carbonyl and ester groups, and the methyl protons of the acetate group, also produce characteristic singlet signals in the aliphatic region of the spectrum. The integration of these signals corresponds to the number of protons in each unique environment, and their chemical shifts are indicative of their electronic surroundings.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Ha) | ~7.9 | Doublet |
| Aromatic (Hb) | ~6.9 | Doublet |
| Methylene (-CH₂-) | ~5.3 | Singlet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Acetate (-CH₃) | ~2.2 | Singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in 2-(4-Methoxyphenyl)-2-oxoethyl acetate produces a distinct signal. The spectrum will show signals for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring (with quaternary carbons exhibiting different intensities), the methylene carbon, the methoxy carbon, and the acetate methyl carbon. The chemical shifts of these signals are highly diagnostic for the type of carbon and its functionalization.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ketone Carbonyl (C=O) | ~192 |
| Ester Carbonyl (C=O) | ~170 |
| Aromatic (C-OCH₃) | ~164 |
| Aromatic (CH) | ~131 |
| Aromatic (C-C=O) | ~128 |
| Aromatic (CH) | ~114 |
| Methylene (-CH₂-) | ~66 |
| Methoxy (-OCH₃) | ~55 |
| Acetate (-CH₃) | ~20 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Advanced Multidimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Regiochemical Determination and Connectivity
While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this molecule, it would confirm the coupling between the ortho- and meta-protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methoxy, methylene, and acetate methyl groups to their corresponding carbon signals, as well as the aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the methylene protons to the ketonic carbonyl carbon and the ester carbonyl carbon, confirming the core structure. Additionally, correlations from the aromatic protons to various carbons in the ring would solidify the substitution pattern.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural fragments of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. For this compound (C₁₁H₁₂O₄), the calculated exact mass is 208.0736 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence for the correct elemental composition of the synthesized compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). In tandem mass spectrometry (ESI-MS/MS), these parent ions can be fragmented to reveal structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester bond and the bond between the carbonyl group and the aromatic ring, leading to specific fragment ions that can be used to piece together the molecular structure.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. When this compound is subjected to EI-MS, the molecule undergoes fragmentation, leading to several key ions. The primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, a common process for α-substituted ketones.
This cleavage results in the formation of the highly stable 4-methoxybenzoyl cation, which is typically the base peak in the spectrum. Other significant fragments arise from the acetate moiety and subsequent losses from the primary fragments.
Table 1: Prominent Fragment Ions in the EI-MS of this compound
| m/z (mass/charge ratio) | Ion Structure | Fragmentation Pathway |
| 208 | [C₁₁H₁₂O₄]⁺ | Molecular Ion (M⁺) |
| 135 | [CH₃OC₆H₄CO]⁺ | α-cleavage, loss of •CH₂OCOCH₃ |
| 107 | [CH₃OC₆H₄]⁺ | Loss of CO from the 4-methoxybenzoyl cation |
| 77 | [C₆H₅]⁺ | Loss of formaldehyde (B43269) (CH₂O) from the [CH₃OC₆H₄]⁺ ion |
| 43 | [CH₃CO]⁺ | Cleavage of the ester group |
The presence of the molecular ion peak at m/z 208 confirms the molecular weight of the compound. nih.gov The most abundant fragment is the 4-methoxybenzoyl cation at m/z 135, which is characteristic of p-substituted acetophenones. Further fragmentation of this ion through the loss of a carbonyl group yields the ion at m/z 107. The peak at m/z 43 corresponds to the acetyl cation, confirming the presence of the acetate group.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is particularly useful for analyzing moderately polar compounds. Unlike EI-MS, APCI-MS typically results in less fragmentation, with the spectrum often dominated by the protonated molecular ion [M+H]⁺.
For this compound, the APCI-MS spectrum would be expected to show a prominent peak at m/z 209, corresponding to the protonated molecule [C₁₁H₁₂O₄+H]⁺. This technique is valuable for confirming the molecular weight of the compound with high confidence.
In some cases, in-source collision-induced dissociation can lead to fragmentation. A potential fragmentation pathway for the protonated molecule involves the neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetate group, a mechanism observed in the APCI-MS of other acetate-containing compounds. researchgate.net This would result in a fragment ion corresponding to 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one.
Table 2: Expected Ions in the APCI-MS of this compound
| m/z (mass/charge ratio) | Ion Formula | Ion Type |
| 209 | [C₁₁H₁₃O₄]⁺ | Protonated Molecule [M+H]⁺ |
| 167 | [C₉H₁₁O₃]⁺ | Fragment ion after neutral loss of ketene |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. rsc.org
The spectrum is distinguished by two strong absorption bands in the carbonyl region. The band at approximately 1749 cm⁻¹ is attributed to the stretching vibration of the ester carbonyl group (C=O). rsc.org The second band, appearing at a lower wavenumber around 1696 cm⁻¹, corresponds to the aryl ketone carbonyl group. rsc.org This lower frequency is due to the conjugation of the ketone with the aromatic ring, which weakens the C=O double bond. The IR spectra of various acetophenone (B1666503) derivatives show that the absorption frequency for the aryl-alkyl ketone is typically in the range of 1685-1695 cm⁻¹. acs.org
Other significant peaks include C-O stretching vibrations for the ester and ether linkages, as well as aromatic C=C and C-H stretching and bending vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 1749 | Ester Carbonyl (C=O) | Stretch |
| 1696 | Ketone Carbonyl (C=O) | Stretch |
| 1605, 1571 | Aromatic Ring (C=C) | Stretch |
| 1289, 1226, 1180 | C-O (Ester and Ether) | Stretch |
| 3040 | Aromatic C-H | Stretch |
| 2954 | Aliphatic C-H | Stretch |
Data sourced from reference rsc.org.
X-ray Crystallography for Solid-State Structure Determination (as applied to related derivatives to inform on this compound)
Based on these related structures, it can be inferred that the 4-methoxyphenyl (B3050149) group in this compound would be largely planar. The dihedral angle between the plane of the aromatic ring and the ketone carbonyl group is expected to be small, allowing for effective electronic conjugation. The acetate group introduces conformational flexibility. The orientation of the acetate moiety relative to the rest of the molecule would be determined by crystal packing forces and weak intramolecular interactions, aiming to minimize steric hindrance and maximize stabilizing interactions like C-H···O hydrogen bonds. researchgate.net The crystal packing would likely be stabilized by intermolecular interactions, including π–π stacking of the aromatic rings. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for monitoring reaction progress, assessing product purity, and purifying the final compound.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. nih.gov For the synthesis or transformation of this compound, TLC on silica (B1680970) gel plates is commonly employed. amazonaws.comwalisongo.ac.id
A small aliquot of the reaction mixture is spotted on a silica gel plate alongside the starting materials. The plate is then developed in an appropriate solvent system, typically a mixture of a nonpolar and a polar solvent like petroleum ether/ethyl acetate or hexane (B92381)/ethyl acetate. rsc.orgamazonaws.com The separated spots are visualized, often under UV light, due to the UV-active nature of the aromatic ring. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. The relative polarity of the compounds determines their retention factor (Rf value); this compound is moderately polar and will have an intermediate Rf value in these solvent systems.
Column Chromatography for Product Purification
Column chromatography is the standard method for purifying this compound on a preparative scale. orgsyn.org The crude product obtained from a reaction is typically subjected to flash column chromatography using silica gel as the stationary phase. rsc.orgamazonaws.com
The crude material is loaded onto the top of the silica gel column, and a solvent mixture (eluent) is passed through the column under pressure. A gradient of solvents, often starting with a nonpolar mixture and gradually increasing the polarity, is used to separate the desired product from impurities and unreacted starting materials. For this compound, eluent systems such as petroleum ether/ethyl acetate are effective. rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions by rotary evaporation to yield the purified this compound. amazonaws.com
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, making it indispensable for determining the enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.us The direct separation of enantiomers is most commonly achieved by employing a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can interact differently, leading to different retention times. eijppr.com
The effectiveness of chiral HPLC lies in the selection of an appropriate CSP and mobile phase combination, which governs the enantioselective interactions. phenomenex.com For aromatic ketones and esters such as this compound, polysaccharide-based CSPs are particularly effective. These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, offer a broad range of applicability for structurally diverse compounds. eijppr.com The chiral recognition mechanism on these phases is complex, involving a combination of interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which form transient diastereomeric complexes with the analyte enantiomers. eijppr.com
In a typical analytical approach for a racemic mixture of this compound, a normal-phase HPLC method would be developed. This involves screening various polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) with mobile phases consisting of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of hexane to alcohol is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks with a suitable analysis time.
The separated enantiomers are detected using a UV detector, as the methoxyphenyl group provides a strong chromophore. The resulting chromatogram displays two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers using the following formula:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Detailed Research Findings
The chromatographic conditions are systematically optimized to maximize resolution (Rₛ) and selectivity (α). Key parameters that are adjusted include the type of alcohol modifier (isopropanol often provides better selectivity than ethanol), the percentage of the modifier in the mobile phase, the column temperature, and the flow rate. A lower flow rate can sometimes improve resolution, though it increases the analysis time.
The following interactive table presents hypothetical, yet realistic, data for the chiral separation of a sample of this compound, illustrating the typical output of such an analysis.
| Enantiomer | Retention Time (min) | Peak Area (mAU*s) | Percentage (%) |
| (R)-Enantiomer | 8.54 | 150,000 | 25.0 |
| (S)-Enantiomer | 10.28 | 450,000 | 75.0 |
| Total | 600,000 | 100.0 | |
| % ee | 50.0 |
In this example, the (S)-enantiomer is the major component. The baseline separation of the two peaks allows for accurate integration and subsequent calculation of the enantiomeric excess, which is determined to be 50%. This demonstrates the capability of chiral HPLC to provide precise and reliable quantification of the stereoisomeric composition of this compound.
Advanced Research Applications and Future Directions
Design of Photoswitchable Molecules and Smart Materials
The development of "smart" materials that respond to external stimuli is a major goal in materials science. Light is an especially attractive stimulus due to the high degree of spatial and temporal control that can be exerted. The 2-(4-methoxyphenyl)-2-oxoethyl moiety is a key building block in this area because of its inherent photolabile nature.
Photoswitchable molecules and materials can alter their properties upon exposure to light. researchgate.netresearchgate.net While classic photoswitches often undergo reversible isomerization, the p-methoxyphenacyl group functions as a photo-cleavable unit. chemrxiv.org Irradiation with ultraviolet (UV) light induces the cleavage of the ester bond in 2-(4-Methoxyphenyl)-2-oxoethyl acetate (B1210297). This irreversible photochemical reaction can be harnessed to create materials with light-triggered functionalities. For instance, incorporating this scaffold into a polymer backbone or as a cross-linker can produce a material that degrades, changes its solubility, or alters its mechanical properties when exposed to a light source. mdpi.com This principle is foundational for creating photoresists in microfabrication, light-degradable plastics, and matrices for on-demand release of embedded substances.
Future research in this area focuses on fine-tuning the photophysical properties of the phenacyl scaffold. By modifying the substituents on the aromatic ring, researchers aim to shift the activation wavelength towards the visible or near-infrared spectrum to minimize photodamage in biological contexts and improve light penetration in solid materials. chemrxiv.org
Table 1: Comparison of Common Photolabile Protecting Groups
| Protecting Group | Typical Uncaging Wavelength (nm) | Key Features |
|---|---|---|
| o-Nitrobenzyl | 340-365 | Well-established; widely used for various functional groups. |
| p-Methoxyphenacyl | 330-360 | Good quantum yield for carboxylate release; relatively clean byproducts. |
| (4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE) | 350-380 | High extinction coefficient; suitable for two-photon excitation. |
Scaffold Derivatization for Pharmacophore Exploration and Drug Discovery Lead Optimization
In the field of medicinal chemistry, lead optimization is a critical process where an active compound (a "lead") is systematically modified to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. danaher.combiobide.com The 2-(4-Methoxyphenyl)-2-oxoethyl acetate structure represents a valuable scaffold for such exploration.
The process involves the synthesis of a library of derivatives to probe the structure-activity relationship (SAR). Key points for derivatization on this scaffold include:
The Aromatic Ring: The methoxy (B1213986) group can be moved to the ortho or meta positions, or replaced with other electron-donating or electron-withdrawing groups (e.g., halogens, alkyls, nitro groups). This modulates the electronic character and steric profile of the molecule, influencing how it binds to a biological target.
The Acetate Group: The acetate can be substituted with a wide range of other carboxylic acids or different functional groups entirely, exploring interactions with corresponding pockets in a target protein.
The Carbonyl Group: The ketone can be reduced to a hydroxyl group, which introduces a hydrogen bond donor/acceptor site and a new chiral center, potentially leading to stereospecific biological interactions.
This systematic derivatization allows chemists to identify the key molecular features required for biological activity—the pharmacophore. nih.gov By exploring variations of the phenacyl acetate core, researchers can optimize a lead compound, transforming it into a viable drug candidate. nih.gov For example, a study on the related compound 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) demonstrated its antiproliferative activity, highlighting the potential of this chemical space in identifying new therapeutic agents. researchgate.net
Table 2: Potential Derivatization Sites on the 2-(4-Methoxyphenyl)-2-oxoethyl Scaffold for Lead Optimization
| Derivatization Site | Purpose of Modification | Example Functional Groups |
|---|---|---|
| Phenyl Ring Substituent (R1) | Modulate electronics, solubility, and steric fit. | -H, -Cl, -F, -CH3, -NO2, -OH |
| Keto Group (C=O) | Alter geometry and hydrogen bonding capacity. | -CH(OH)- (alcohol) |
Exploration in Agrochemical and Flavor Chemistry
The structural features of this compound suggest potential applications in both agrochemical and flavor chemistry, fields that rely heavily on the biological and organoleptic properties of small organic molecules.
In flavor chemistry , organic esters are well-known for their characteristic fruity and floral aromas and are widely used as additives in foods, beverages, and fragrances. researchgate.net The organoleptic profile of this compound would be a composite of its constituent parts. The 4-methoxyphenyl (B3050149) (anisole) moiety is associated with sweet, anise-like notes, while the keto-acetate portion would likely contribute fruity or solvent-like undertones. Research in this area would involve sensory analysis to characterize its specific flavor and aroma profile and to determine its stability and suitability for use in consumer products.
In agrochemical research , the phenacyl scaffold is a versatile building block for synthesizing compounds with potential herbicidal, fungicidal, or insecticidal activity. The methoxy substituent is a common feature in many biologically active molecules. By derivatizing the scaffold, as described in the context of drug discovery, researchers can screen for activity against agricultural pests and pathogens. The goal is to develop new active ingredients that are effective and possess favorable environmental profiles.
Development of Novel Catalytic Processes Utilizing Phenacyl Acetate Scaffolds
The synthesis and transformation of molecules like this compound are central to research in catalysis. The development of novel catalytic methods can improve the efficiency, selectivity, and sustainability of chemical production. Research involving this scaffold can be viewed from two perspectives: its synthesis and its use as a substrate in catalytic transformations.
Catalytic Synthesis: Efficiently creating the ester bond is a primary challenge. While traditional methods exist, modern catalysis research focuses on developing greener alternatives. This includes using solid acid catalysts to replace corrosive liquid acids or employing enzymatic processes for higher selectivity under mild conditions. Phase-transfer catalysis represents another advanced method for synthesizing esters from immiscible reactants, offering advantages in product separation and catalyst recycling. researchgate.net
Catalytic Transformations: The phenacyl acetate scaffold contains multiple reactive sites that can be targeted by catalysts. For example, the development of catalysts for the asymmetric reduction of the ketone to a specific stereoisomer of the corresponding alcohol is of high interest, as stereochemistry is often crucial for biological activity. Furthermore, novel catalytic systems could enable C-H activation on the phenyl ring, allowing for late-stage functionalization to rapidly generate a diverse library of derivatives. researchgate.net
Future work will likely focus on integrating these approaches, such as developing a one-pot catalytic cascade reaction to synthesize and subsequently functionalize the scaffold, thereby streamlining the production of complex molecules.
Investigations into Chemical Biology Tools (e.g., caged compounds)
Perhaps the most established advanced application of the 2-(4-methoxyphenyl)-2-oxoethyl scaffold is in the field of chemical biology, specifically in the creation of "caged compounds." researchgate.netnih.gov A caged compound is a biologically active molecule that has been chemically modified with a photoremovable protecting group (a "photocage") to render it temporarily inert. nih.gov
The p-methoxyphenacyl (pMP) group is a classic photocage for carboxylic acids and other functional groups. instras.com In this context, this compound can be seen as "caged" acetic acid. The true power of this technology is realized when the acetate is replaced with a potent signaling molecule, such as a neurotransmitter (e.g., glutamate), a second messenger (e.g., cAMP), or a drug. The resulting caged compound can be introduced into a biological system, such as a living cell or tissue slice, without eliciting a biological response. Upon a brief pulse of UV light, the pMP cage is cleaved, releasing the active molecule with extremely high temporal and spatial precision. This enables researchers to study complex and rapid biological processes, such as synaptic transmission or signal transduction cascades, by controlling exactly when and where a key signaling molecule becomes active. instras.com
The development of new photocages remains an active area of research, with goals to create cages that are cleaved by lower-energy visible or two-photon infrared light, which are less damaging to cells and allow for deeper tissue penetration. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| p-Methoxyphenacyl acetate |
| Acetic acid |
| 4-Methoxyacetophenone |
| Azobenzene |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate |
| Ethyl acetate |
| Geranyl acetate |
| Vinyl acetate |
| Glutamate |
| ATP (Adenosine triphosphate) |
Conclusion and Outlook on 2 4 Methoxyphenyl 2 Oxoethyl Acetate Research
Summary of Key Academic Contributions and Methodological Advancements
The primary academic significance of 2-(4-Methoxyphenyl)-2-oxoethyl acetate (B1210297) lies in its role as a versatile intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic compounds with potential biological activity. Research has established several methodologies for its preparation, each contributing to the accessibility and utility of this compound.
A foundational method for the synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl acetate involves the reaction of 2-bromo-4′-methoxyacetophenone with sodium acetate. chemicalbook.com This nucleophilic substitution reaction, typically conducted in a solvent like boiling methanol (B129727), provides a direct route to the target molecule. chemicalbook.com While effective, this method can require extended reaction times. chemicalbook.com
Another notable synthetic advancement is the direct oxidation of 4-methoxyacetophenone. This has been achieved using hypervalent iodine reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). chemicalbook.com This approach offers an alternative to the traditional bromination-substitution sequence, potentially avoiding the use of harsh brominating agents.
The utility of this compound as a building block is a key area of its academic contribution. It serves as a precursor in the synthesis of various heterocyclic systems. For instance, its structural motif is incorporated into more complex molecules like methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate, synthesized from 3,4-dimethoxycinnamic acid. researchgate.net This highlights its role in the construction of polysubstituted aromatic compounds.
Furthermore, derivatives and related structures of this compound are instrumental in creating compounds with potential pharmaceutical applications. For example, a structurally related compound, (Z)-2-chloro[(4-methoxyphenyl)hydrazono]ethyl acetate, is a key intermediate in the synthesis of Apixaban, a widely used anticoagulant. While not a direct application of the title compound, this underscores the importance of the 4-methoxyphenyl-2-oxoethyl scaffold in medicinal chemistry.
The table below summarizes the key synthetic methodologies for this compound:
| Starting Material | Reagents | Significance | Reference |
| 2-bromo-4′-methoxyacetophenone | Sodium acetate, Methanol | Classical and direct nucleophilic substitution. | chemicalbook.com |
| 4-methoxyacetophenone | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Alternative to bromination, using a hypervalent iodine reagent. | chemicalbook.com |
Emerging Trends and Unexplored Research Avenues for this compound
Current research trends point towards the increasing use of versatile building blocks like this compound in multicomponent reactions (MCRs). MCRs offer a highly efficient means of generating molecular complexity from simple starting materials in a single step. The reactive keto and acetate functionalities of this compound make it an ideal candidate for the synthesis of diverse heterocyclic libraries. For example, it can be envisioned as a component in the synthesis of furocoumarin derivatives, which have shown significant biological activity. mdpi.com
An emerging area of interest is the development of more sustainable and greener synthetic routes to this compound and its derivatives. This could involve the use of catalytic methods that avoid stoichiometric reagents and minimize waste. The development of enzymatic or biocatalytic approaches for the synthesis or modification of this compound represents a significant and largely unexplored research avenue.
The application of this compound in photoredox catalysis is another promising, yet underdeveloped, area. The α-acetoxy ketone moiety could potentially undergo radical-mediated transformations under photochemical conditions, opening up new pathways for carbon-carbon and carbon-heteroatom bond formation.
Furthermore, a detailed investigation into the solid-state properties and polymorphism of this compound and its derivatives could be a fruitful area of research, particularly if these compounds are to be used as intermediates in the pharmaceutical industry where solid-state characteristics are crucial.
Future Perspectives on its Role in Synthetic Organic Chemistry
The future of this compound in synthetic organic chemistry appears to be firmly rooted in its application as a versatile and reactive intermediate. Its structural features are highly conducive to the construction of complex molecular frameworks, and its importance is likely to grow with the increasing demand for novel bioactive molecules.
In the coming years, it is anticipated that this compound will be increasingly employed in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its role as a precursor to compounds with anti-inflammatory, antimicrobial, and anticancer properties will likely be a major focus of research.
The development of novel synthetic methodologies that utilize this compound as a key building block is also expected. This could include the design of novel cascade reactions and one-pot procedures that further enhance synthetic efficiency. The exploration of its reactivity in asymmetric catalysis to generate chiral molecules is another area with significant potential.
Moreover, as the principles of green chemistry become more ingrained in synthetic practice, the development of eco-friendly methods for the production and utilization of this compound will be of paramount importance. This will likely involve a shift towards catalytic and solvent-free reaction conditions.
Q & A
Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)-2-oxoethyl acetate, and how do reaction conditions influence yield?
The compound is commonly synthesized via acyl chloride coupling with 4-methoxyphenylacetamide derivatives. For example, reacting 2-(4-methoxyphenyl)acetyl chloride with 2a (a secondary amine) in anhydrous ethyl acetate at 0°C yields this compound in ~50% yield after purification . Key factors include:
- Temperature control : Lower temperatures minimize side reactions (e.g., hydrolysis).
- Reagent stoichiometry : Excess acyl chloride (2.2 eq) ensures complete conversion of the amine intermediate.
- Purification : Silica gel chromatography (Hex/EtOAc 7:3) resolves cis/trans isomers, though trans isomers may require alternative methods due to poor separation .
Q. How is this compound characterized using spectroscopic techniques?
- ¹H NMR : Peaks at δ 7.91 (d, J = 8.8 Hz, 2H) and δ 3.87 (s, 3H) confirm the 4-methoxyphenyl group. The acetate methyl group appears at δ 2.08 (s, 3H) .
- ¹³C NMR : Carbonyl resonances at δ 192.37 (ketone) and δ 171.54 (ester) validate the structure .
- Mass spectrometry : HRMS (m/z) matches the molecular formula C₁₉H₁₆N₄O₅S (neutral M+H: 413.0920) for derivatives .
Advanced Research Questions
Q. How can researchers address low yields in Staudinger reactions involving this compound derivatives?
Low yields in ketene-imine Staudinger reactions often arise from isomerization issues . For example, a 1:1 cis/trans ratio was observed in spiroazetidine products, with trans isomers being difficult to isolate . Methodological improvements include:
- Catalyst screening : Transition metals (e.g., Pd(dba)₂ with XPhos ligand) enhance stereocontrol in Negishi cross-couplings .
- Solvent optimization : Aprotic solvents (e.g., THF) reduce proton exchange, stabilizing intermediates.
- Quenching protocols : Rapid quenching at −78°C prevents post-reaction isomerization .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?
Discrepancies between X-ray diffraction (XRD) and NMR data may stem from dynamic motion in solution (e.g., keto-enol tautomerism). For example:
- XRD analysis of the hydrochloride salt (monoclinic P2₁/c) confirmed a planar 4-methoxyphenyl ring and hydrogen bonding between NH₃⁺ and Cl⁻ .
- VT-NMR (variable-temperature NMR) can detect tautomeric equilibria by observing peak splitting at low temperatures.
- DFT calculations (e.g., B3LYP/6-31G*) model solution-phase conformers and validate experimental data .
Q. How does the electronic nature of the 4-methoxyphenyl group influence reactivity in photoremovable protecting group studies?
The electron-donating methoxy group stabilizes the excited state during photolysis, accelerating decarboxylation. Key findings:
- UV-vis spectroscopy : Derivatives like 2-(2-methoxyphenyl)-2-oxoethyl acetate exhibit λₘₐₓ ~300 nm, ideal for UV-A light activation .
- Quantum yield : Methoxy substituents increase Φ by 30% compared to non-substituted analogs due to enhanced charge transfer .
- Applications : Used in controlled release of bioactive molecules (e.g., neurotransmitters) in photodynamic therapy .
Q. What methodologies optimize the synthesis of cytotoxic thiazole derivatives from this compound?
Derivatization via S-alkylation and cyclization produces thiadiazole alkaloids with cytotoxic activity. For example:
- Sulfonic acid derivatives : Reacting this compound with concentrated H₂SO₄ at 80°C for 24 hours yields sulfonated intermediates, which are recrystallized from ethyl acetate .
- Biological assays : IC₅₀ values against HeLa cells (e.g., 12.5 μM for compound 3f) are determined via MTT assays, with SAR studies highlighting the necessity of the 4-methoxy group for activity .
Data Analysis and Interpretation
Q. How are computational tools used to predict the metabolic pathways of this compound?
- In silico platforms (e.g., SwissADME) predict Phase I metabolism (oxidation at the methoxy group) and Phase II conjugation (glucuronidation of the acetate moiety).
- MD simulations : Molecular dynamics (e.g., GROMACS) model interactions with cytochrome P450 enzymes, identifying potential epoxide metabolites .
Q. What statistical methods validate reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
